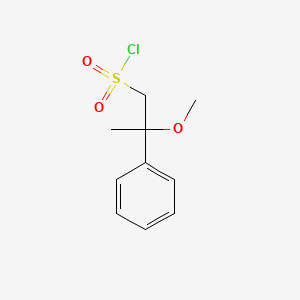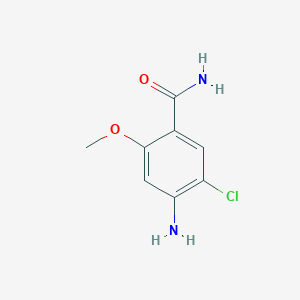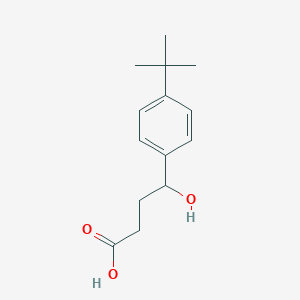![molecular formula C15H16BrNO B2938803 (3-bromophenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320957-43-3](/img/structure/B2938803.png)
(3-bromophenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It also includes understanding the compound’s chemical properties like its acidity or basicity, reactivity, and possible transformations .Applications De Recherche Scientifique
Environmental Phenols and Human Exposure
One study assessed exposure to various environmental phenols, including bisphenol A (BPA) and triclosan, in pregnant women, aiming to understand exposure sources and potential impacts on human health. This research underscores the importance of monitoring and understanding the environmental presence and human exposure levels of synthetic compounds, including phenolic structures similar to the query compound, for public health insights (Mortensen et al., 2014).
Toxicology and Environmental Contaminants
Research on the identification of hydroxylated polychlorinated biphenyl (PCB) metabolites and other phenolic halogenated pollutants in human blood plasma provides critical data on the bioaccumulation and potential health effects of environmental contaminants. This study's methodologies and findings can be relevant for analyzing the impacts of various brominated and chlorinated compounds, offering insights into the environmental and health risks posed by similar synthetic compounds (Hovander et al., 2002).
Pharmacology and Biokinetics
Another line of research involves the comparative biokinetics and metabolism of flavan-3-ols in humans, which, although not directly related to the compound , exemplifies the type of scientific inquiry into the metabolism, absorption, and physiological effects of complex organic molecules. This research can inform studies on similar compounds, focusing on their metabolic pathways and potential health impacts (Wiese et al., 2015).
Toxicity and Clinical Observations
Investigations into acute intoxication cases, such as those involving methanol, provide valuable clinical insights into the toxic effects, diagnosis, and treatment of poisoning by organic compounds. Such studies highlight the importance of understanding the toxicological profiles of chemicals, including those with structural similarities to the compound , for medical and safety purposes (Vural, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
(3-bromophenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-10-7-13-5-6-14(8-10)17(13)15(18)11-3-2-4-12(16)9-11/h2-4,9,13-14H,1,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDLOJGIBBYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Bromobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)
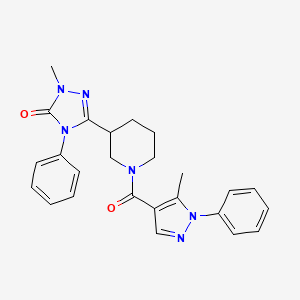
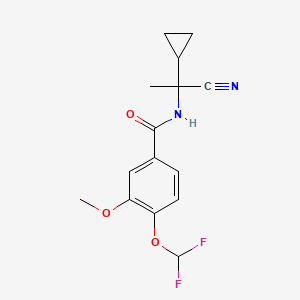
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2938726.png)
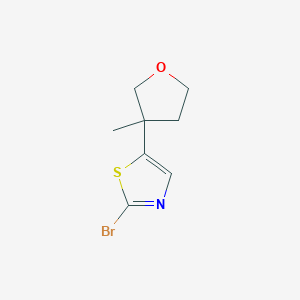
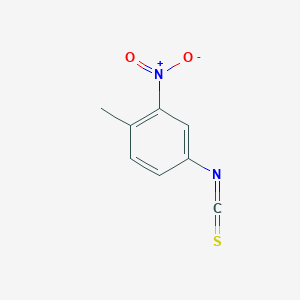
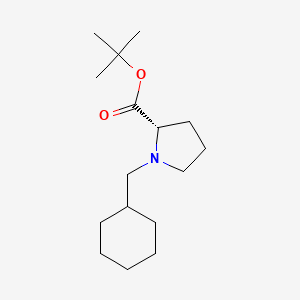
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2938732.png)
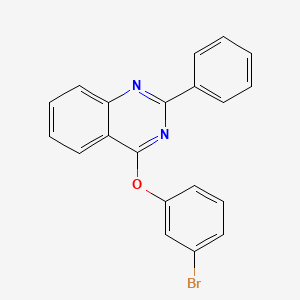
![Methyl 2-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2938736.png)
